1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

vasopressin V2 agonist regioselective N-arylation structure-activity relationship

1-(2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS 1341707-41-2) is a chlorophenyl-pyrazole acetophenone building block that serves as a validated key intermediate in the convergent synthesis of WAY-151932 (VNA-932). WAY-151932 is a potent, orally active, non-peptidic vasopressin V2 receptor selective agonist with an IC50 of 80.3 nM at human V2 and 778 nM at human V1a, demonstrating ~10-fold selectivity.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
Cat. No. B13639364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)C)Cl
InChIInChI=1S/C12H11ClN2O/c1-8-5-6-15(14-8)10-3-4-11(9(2)16)12(13)7-10/h3-7H,1-2H3
InChIKeyRNXHAKJGBSFHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one: A Non-Peptide Vasopressin Agonist Key Intermediate for Scalable, Regioselective Synthesis of WAY-151932 (VNA-932)


1-(2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS 1341707-41-2) is a chlorophenyl-pyrazole acetophenone building block that serves as a validated key intermediate in the convergent synthesis of WAY-151932 (VNA-932) [1]. WAY-151932 is a potent, orally active, non-peptidic vasopressin V2 receptor selective agonist with an IC50 of 80.3 nM at human V2 and 778 nM at human V1a, demonstrating ~10-fold selectivity [2]. As a precursor to a clinical candidate, this intermediate is characterized by a defined N-aryl regiochemistry, which is critical for downstream biological activity [3].

Why a Generic Pyrazole Acetophenone Scaffold Cannot Substitute for 1-(2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one in Vasopressin Agonist Synthesis


The target pyridobenzodiazepine core of WAY-151932 and related vasopressin agonists depends on the regiospecific placement of the 3-methylpyrazole moiety, the chlorine atom, and the acetyl functional group on the phenyl ring [1]. Uncontrolled N-arylation of 3-methylpyrazole typically leads to mixtures of regioisomers that are difficult to separate [2]; the use of a pre-assembled, pure regioisomeric intermediate such as 1-(2-chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one directly eliminates this problem and dramatically improves synthetic convergence . A positional isomer where chlorine is located at the 3- or 4-position relative to the pyrazole, or where the pyrazole is attached at the 2-position of the phenyl ring, cannot be interchanged without fundamentally altering the electronic properties and steric environment of the benzoyl electrophile, leading to either complete loss of V2 receptor agonist activity or dramatically reduced potency .

Product-Specific Quantitative Differentiation Evidence for 1-(2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one


Regiochemical Identity Critical for Biological Activity: Single Isomer vs. Isomeric Mixture Comparison

The specific 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl substitution pattern in the target intermediate directly delivers the pharmacophore required for WAY-151932. In the patent SAR, replacement of the 3-methylpyrazole with unsubstituted pyrazole at the same position retains activity, but shifting the chlorine or the pyrazole attachment point drastically reduces or abolishes V2 agonist potency. The pre-synthesized, single-isomer intermediate ensures that 100% of the material incorporated into the final amide coupling step bears the correct geometry, whereas a typical direct N-arylation approach on a late-stage intermediate would yield a mixture requiring costly chromatographic separation. [1]

vasopressin V2 agonist regioselective N-arylation structure-activity relationship

Synthetic Efficiency Advantage: Convergent Acylation vs. Linear N-Arylation Yield Comparison

In the convergent synthetic route to WAY-151932, 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is converted to its acid chloride, which is then coupled to the tricyclic amine core. The ethanone intermediate represents a more reactive acylating species. The alternative linear approach—where pyrazole N-arylation is performed on a late-stage intermediate—generally suffers from lower regioselectivity and reduced overall yield. Patent US6511974 demonstrates that using pre-formed [2-chloro-4-(3-methylpyrazol-1-yl)phenyl] acyl derivatives enables convergent assembly with >70% yield in the final coupling step, whereas linear approaches would require additional protection/deprotection and separation steps, cumulatively reducing overall yield. [1]

convergent synthesis drug intermediate WAY-151932 VNA-932

Purity and Identity Specification Baseline Comparison Across Commercial Vendors

The target compound is available from multiple commercial vendors with assay specifications ranging from 95% to 98% purity. AKSci supplies this compound at 97% minimum purity (Catalog 1746EM) . CymitQuimica (Fluorochem brand) offers material at 98% purity . This establishes a reliable supply baseline for procurement decisions. In contrast, the closely related positional isomer 1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone (CAS 1675968-60-1) is typically supplied at only 95% purity , and the 3-chloro isomer (CAS 1341158-27-7) has fewer commercial suppliers with less consistent quality documentation . The higher and more consistently documented purity of the target compound reduces purification overhead prior to use in sensitive catalytic or coupling reactions.

commercial availability purity specification building block procurement

Research and Industrial Application Scenarios for 1-(2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one


Convergent Medicinal Chemistry Synthesis of WAY-151932 (VNA-932) and Structural Analogs for Selective Vasopressin V2 Receptor Agonist Programs

The primary validated application of this intermediate is in the convergent synthesis of WAY-151932 and its analogs, in which the pre-formed 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl moiety is coupled as an acyl chloride to a tricyclic pyridobenzodiazepine amine core. This convergent strategy, documented in patent US6511974, yields final amide products with >70% yield in the key coupling step and delivers compounds exhibiting V2 IC50 values of 80.3 nM with approximately 10-fold selectivity over V1a receptors [1][2]. Medicinal chemistry teams developing non-peptidic vasopressin receptor modulators can employ this intermediate for rapid analog generation by varying the amine coupling partner while maintaining the optimized benzoyl fragment constant.

Scaffold-Hopping and Fragment-Based Drug Discovery Utilizing the Chloro-Pyrazole-Phenyl Ethanone Pharmacophore

The acetyl group of this intermediate provides a versatile synthetic handle for further derivatization beyond simple amide coupling. It can be used in Claisen condensations, aldol reactions, reductive aminations, or conversion to α-haloketones for heterocycle synthesis. The 2-chloro-4-(3-methylpyrazol-1-yl)phenyl substructure acts as a privileged fragment that has been validated through the WAY-151932 program for engaging the vasopressin receptor family [1]. Researchers exploring scaffold-hopping approaches around the pyridobenzodiazepine core can retain this validated benzoyl fragment while exploring alternative tricyclic or bicyclic amine cores to optimize ADME, selectivity, or IP position.

Process Chemistry Scale-Up and Preclinical API Supply for Vasopressin Receptor Modulators

For CROs and CDMOs tasked with scaling the WAY-151932 synthetic route for preclinical toxicology or formulation studies, sourcing the pre-assembled 1-(2-chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one intermediate eliminates the need for in-house optimization of the pyrazole N-arylation step—a transformation historically plagued by regioisomer formation that requires tedious chromatographic separation [1]. The commercial availability at 97-98% purity from multiple suppliers ensures supply chain redundancy and batch-to-batch consistency, reducing process development timelines and enabling kilogram-scale campaigns. This approach is particularly valuable when the benzoyl chloride derived from this intermediate must be generated and used immediately in the subsequent coupling step to avoid hydrolysis and decomposition.

Reference Standard for Regioisomeric Purity Method Development in Pyrazole N-Arylation Chemistry

Given the criticality of regioisomeric purity for downstream biological activity in vasopressin agonist programs, this compound can serve as an authenticated reference standard for developing and validating HPLC, UPLC, or GC methods that separate the desired 2-chloro-4-substituted isomer from the 4-chloro-2-substituted (CAS 1675968-60-1) [2] and 3-chloro-4-substituted (CAS 1341158-27-7) [3] positional isomers. Analytical development groups can use the certified purity specifications (97-98%) of the target compound to calibrate detection limits and establish system suitability criteria for in-process control methods during the N-arylation step of the synthesis.

Quote Request

Request a Quote for 1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.